3-Hydroxypyrido[1,2-a]indole-10-carbonitrile
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Overview
Description
3-Hydroxypyrido[1,2-a]indole-10-carbonitrile is a chemical compound with the molecular formula C13H8N2O and a molecular weight of 208.22 g/mol . This compound is known for its unique structure, which includes a pyridoindole core with a hydroxyl group at the 3-position and a carbonitrile group at the 10-position. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent introduction of the hydroxyl and carbonitrile groups . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypyrido[1,2-a]indole-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form amines or other derivatives.
Substitution: The compound can undergo substitution reactions at the pyridoindole core, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonitrile group can produce amines .
Scientific Research Applications
3-Hydroxypyrido[1,2-a]indole-10-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonitrile groups play a crucial role in its reactivity and binding to biological molecules. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyindole: Similar structure but lacks the pyrido ring and carbonitrile group.
Pyrido[1,2-a]indole: Lacks the hydroxyl and carbonitrile groups.
Indole-3-carbonitrile: Lacks the pyrido ring and hydroxyl group.
Uniqueness
3-Hydroxypyrido[1,2-a]indole-10-carbonitrile is unique due to the presence of both the hydroxyl and carbonitrile groups on the pyridoindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-hydroxypyrido[1,2-a]indole-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-8-11-10-5-4-9(16)7-13(10)15-6-2-1-3-12(11)15/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRUTASSYAGEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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